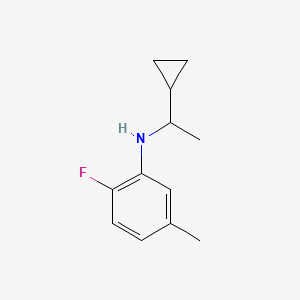

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline

Description

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline is a fluorinated aniline derivative characterized by a 2-fluoro-5-methyl-substituted aromatic ring and an N-linked 1-cyclopropylethyl group. The cyclopropylethyl moiety introduces significant steric hindrance and conformational rigidity, while the fluorine atom at the ortho position enhances electronic effects, influencing reactivity and intermolecular interactions. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol, distinguishing it from bulkier analogs with aromatic or halogenated N-substituents .

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline |

InChI |

InChI=1S/C12H16FN/c1-8-3-6-11(13)12(7-8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |

InChI Key |

ZUUHBTXAIJOZIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the methyl group: This can be done through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the aniline derivative: The final step involves the reaction of the cyclopropylamine with 2-fluoro-5-methylbenzene under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso, nitro, or azo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Molecular Weight : The target compound has the lowest molecular weight (193.26 g/mol) due to its aliphatic cyclopropylethyl group, whereas analogs with aromatic or halogenated N-substituents (e.g., chlorophenyl or furan-phenylmethyl) exhibit higher weights (233.26–281.32 g/mol).

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine in and enhances lipophilicity (logP) and may reduce basicity of the aniline nitrogen. Fluorine Position: The 2-fluoro substituent in the target compound vs. Steric Profiles: The cyclopropylethyl group imposes less steric bulk compared to chlorophenyl or furan-phenylmethyl groups, which could improve solubility in nonpolar solvents.

Physicochemical and Reactivity Insights

- Lipophilicity : The target compound’s cyclopropylethyl group likely confers moderate lipophilicity, intermediate between aliphatic analogs and highly aromatic/halogenated derivatives. Chlorine-containing compounds (e.g., ) are expected to have higher logP values.

- Synthetic Accessibility : While describes a modified Meerwein arylation for a structurally distinct nitroaniline derivative , the target compound may require alternative routes, such as reductive amination or nucleophilic substitution, to introduce the cyclopropylethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.